molecular formula C18H18N4O3S B10983259 ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983259
M. Wt: 370.4 g/mol
InChI Key: DDVNOZNZMMEKLU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The pyrazole and thiazole rings are then coupled through a condensation reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-11(2)19-18(26-15)20-16(23)14-10-13(21-22(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,19,20,23)

InChI Key

DDVNOZNZMMEKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C

Origin of Product

United States

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